

Introduction: The Strategic Importance of 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chlorobenzyl chloride*

Cat. No.: B7760980

[Get Quote](#)

2-Chlorobenzyl chloride, also known as α ,2-Dichlorotoluene, is a disubstituted aromatic compound that holds a significant position as a versatile and reactive intermediate in modern organic synthesis.^[1] Its molecular architecture, featuring a chloromethyl group and a chlorine atom on the benzene ring at the ortho position, provides two distinct sites for chemical modification, making it a valuable building block for complex molecules.^{[1][2]} For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of this compound's properties, reactivity, and handling requirements is paramount for leveraging its synthetic potential safely and effectively.

This guide, prepared from the perspective of a senior application scientist, moves beyond simple data recitation. It aims to provide a cohesive understanding of the causality behind the compound's behavior, offering field-proven insights into its application and safety protocols. We will explore its fundamental properties, delve into its core reactivity, and outline the established protocols necessary for its safe integration into laboratory and industrial workflows.

Part 1: Core Physicochemical and Spectroscopic Profile

The efficacy and safety of any chemical workflow begin with a precise understanding of the reagent's physical and chemical properties. **2-Chlorobenzyl chloride** is a colorless to pale yellow liquid with a characteristic pungent, irritating odor.^{[2][3]} Its properties are quantitatively summarized below.

Key Physicochemical Data

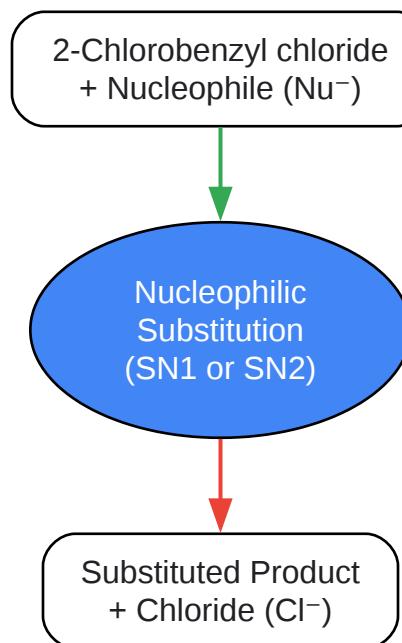
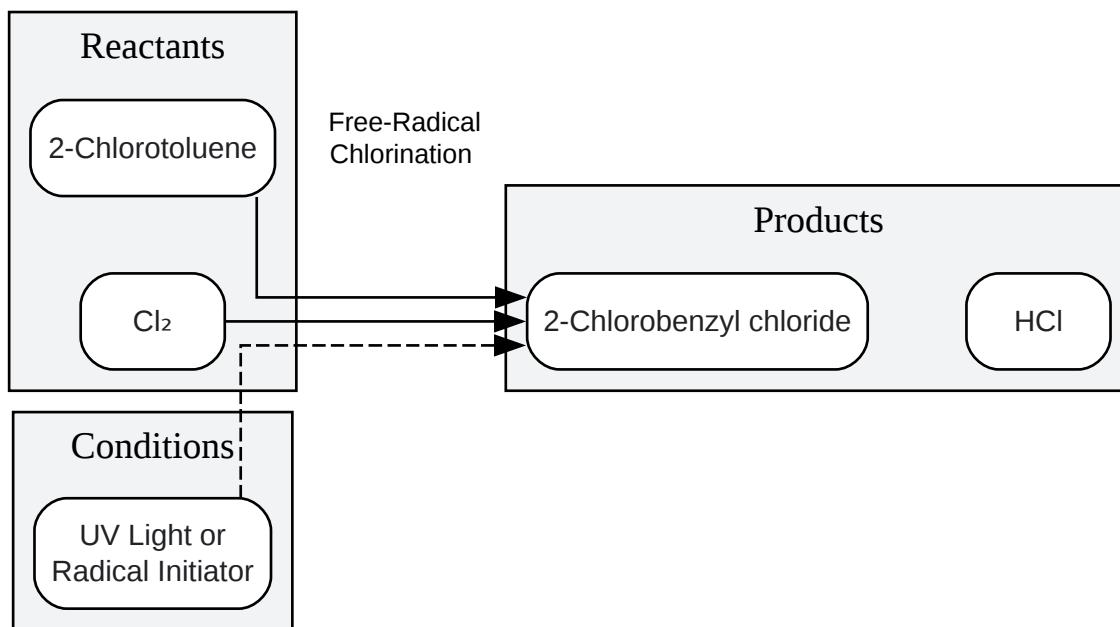
A consolidation of critical physical and chemical data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

Property	Value	Source(s)
CAS Number	611-19-8	[4] [5] [6]
Molecular Formula	C ₇ H ₆ Cl ₂	[4] [6]
Molecular Weight	161.03 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1] [2] [7]
Density	~1.274 g/mL at 25 °C	[4] [7]
Boiling Point	213-214 °C	[5] [8]
Melting Point	Range from -4 °C to -17 °C reported	[6] [9] [8]
Flash Point	82 °C (179.6 °F) - Closed Cup	[4]
Refractive Index (n ²⁰ /D)	~1.559	[7]
Vapor Pressure	3 mmHg at 84 °C	[10]
Vapor Density	5.5 (vs. air)	
Water Solubility	Insoluble / Partly miscible	[9] [7] [10] [11]
Organic Solvent Solubility	Soluble in benzene, toluene, and other organic solvents	[2] [7]
InChI Key	BASMANVIUSSIM-UHFFFAOYSA-N	[9] [12]
SMILES	ClC _c 1ccccc1Cl	[13]

Note on Melting Point: The scientific literature and supplier data show variability in the reported melting point. This can be attributed to minor impurities or different measurement methodologies. For practical purposes in a research setting, it should be treated as a liquid at standard ambient temperatures but may solidify upon cooling.

Spectroscopic Signature

For compound verification and reaction monitoring, spectroscopic data is indispensable. While raw spectra are instrument-dependent, the expected signatures are well-established.



- FTIR: The infrared spectrum will show characteristic peaks corresponding to C-H stretching of the aromatic ring, C-H stretching of the CH_2 group, C=C aromatic ring stretching, and strong C-Cl stretching vibrations.[12][14]
- NMR (^1H and ^{13}C): Proton NMR will show a characteristic singlet for the benzylic protons (- CH_2Cl) and a multiplet pattern for the four aromatic protons. Carbon NMR will show distinct signals for the benzylic carbon and the six aromatic carbons, with chemical shifts influenced by the two chlorine substituents.
- Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M^+) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M , $\text{M}+2$, and $\text{M}+4$.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of **2-chlorobenzyl chloride** stems directly from its reactivity, which is dominated by the labile benzylic chloride.

Industrial Synthesis Pathway

While multiple synthetic routes exist, the primary industrial method involves the free-radical chlorination of 2-chlorotoluene. This process is favored for its scalability and cost-effectiveness. The causality is clear: the benzylic C-H bonds of toluene and its derivatives are significantly weaker than the aromatic C-H bonds, making them susceptible to hydrogen abstraction by chlorine radicals under UV light or with a radical initiator.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 611-19-8: 2-Chlorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzyl chloride | 611-19-8 | FC139220 | Biosynth [biosynth.com]
- 5. 2-Chlorobenzyl chloride 611-19-8, Purity 99%_ JiangSu Beyond Chemicals Co., Ltd. [molbase.com]
- 6. senyi.lookchem.com [senyi.lookchem.com]
- 7. China Top Purity 2-Chlorobenzyl chloride 611-19-8 factory and manufacturers | Mit-ivy [mit-ivy.com]
- 8. 2-Chlorobenzyl chloride CAS#: 611-19-8 [m.chemicalbook.com]
- 9. 2-Chlorobenzyl chloride Online | 2-Chlorobenzyl chloride Manufacturer and Suppliers [scimlifify.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-Chlorobenzyl chloride, 98+% | Fisher Scientific [fishersci.ca]
- 12. A11900.0E [thermofisher.com]
- 13. 2-Chlorobenzyl chloride (40795-52-6, 611-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. 186532500 [thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Chlorobenzyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7760980#2-chlorobenzyl-chloride-cas-number-611-19-8-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com